molecular formula C13H15N3O B12338175 4-(Dimethylamino)-3-(imidazo[1,2-a]pyridin-6-yl)but-3-en-2-one

4-(Dimethylamino)-3-(imidazo[1,2-a]pyridin-6-yl)but-3-en-2-one

Cat. No.: B12338175
M. Wt: 229.28 g/mol
InChI Key: NSFXGEUOJPPNLI-FMIVXFBMSA-N
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Description

3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- is a complex organic compound known for its unique structure and properties. It is an α,β-unsaturated ketone, which means it contains a double bond between the alpha and beta carbon atoms adjacent to a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-(dimethylamino)but-3-en-2-one with an imidazo[1,2-a]pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-80°C .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism and signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)but-3-en-2-one
  • Imidazo[1,2-a]pyridine derivatives
  • α,β-unsaturated ketones

Uniqueness

Compared to similar compounds, 3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- stands out due to its unique combination of structural features, which confer specific reactivity and biological activity.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

(Z)-4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-ylbut-3-en-2-one

InChI

InChI=1S/C13H15N3O/c1-10(17)12(9-15(2)3)11-4-5-13-14-6-7-16(13)8-11/h4-9H,1-3H3/b12-9+

InChI Key

NSFXGEUOJPPNLI-FMIVXFBMSA-N

Isomeric SMILES

CC(=O)/C(=C\N(C)C)/C1=CN2C=CN=C2C=C1

Canonical SMILES

CC(=O)C(=CN(C)C)C1=CN2C=CN=C2C=C1

Origin of Product

United States

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